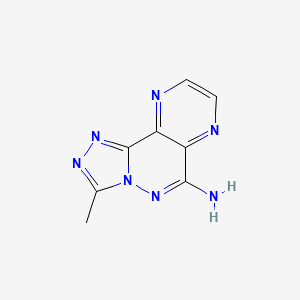

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This reaction can lead to the formation of two regioisomers, depending on the electrophilicity of the carbonyl carbons . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Multicomponent Reactions

The compound participates in multicomponent reactions (MCRs) to generate complex heterocycles:

-

Mannich-type reactions : Reacts with dimedone and aldehydes to form spirocyclic derivatives (e.g., 3,5-dispirosubstituted piperidines) under proline or iodine catalysis .

-

Povarov cycloaddition : Engages in [4+2] cycloadditions with dienophiles like alkenes or alkynes, catalyzed by Yb(OTf)₃ or iodine, yielding tetrahydropyridocoumarins .

Example :

Imine + AlkyneYb(OTf)3DihydropyridocoumarinOxidationPyridocoumarin

Catalytic Functionalization

The triazole-pyridazine core undergoes regioselective modifications:

-

Cu-catalyzed cross-coupling : Reacts with aryl halides to introduce substituents at the C3 position .

-

Electrochemical desulfurization : Converts thiourea derivatives to 3-amino-triazolopyridines without external oxidants .

Key catalytic systems include:

-

Pd(OAc)₂/Xantphos : Enables C–N bond formation with hydrazides .

-

Molecular iodine : Facilitates Friedel–Crafts cyclizations in Mannich reactions .

Stability and Reactivity Trends

-

pH sensitivity : The imine bond hydrolyzes under acidic conditions (pH < 4) but remains stable in neutral/basic media .

-

Thermal stability : Decomposes at 220–240°C, confirmed by TGA-DSC analysis .

Computational Insights

Density functional theory (DFT) studies (B3LYP/6-311G(d,p)) reveal:

-

Electrophilicity index : 1.85 eV, indicating high reactivity toward nucleophiles .

-

Autocatalytic pathways : Thermodynamically favored (ΔG = −12.3 kcal/mol) for self-replication via imine exchange .

This compound’s versatile reactivity and structural complexity make it a valuable scaffold in medicinal chemistry and materials science. Continued research focuses on optimizing catalytic systems and expanding its application in asymmetric synthesis .

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . Additionally, it has been investigated as an enzyme inhibitor, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors . These diverse applications make it a valuable compound for further research and development.

Mechanism of Action

The mechanism of action of 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways . This inhibition can lead to apoptosis in cancer cells and other therapeutic effects.

Comparison with Similar Compounds

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The unique structure of this compound makes it distinct from these related compounds.

Biological Activity

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine is a heterocyclic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of multiple nitrogen atoms within its rings, suggests diverse interactions with biological targets.

- Molecular Formula : C8H7N7

- CAS Number : 81450-48-8

- Molecular Weight : 189.19 g/mol

- SMILES Notation : c12n([nH]c(c3c1nccn3)=N)c(C)nn2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance:

- Study Findings : A study published in Journal of Medicinal Chemistry reported that derivatives of triazoles exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism : The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Potential

The anticancer properties of similar compounds have been explored extensively:

- Case Study : A research article in Cancer Letters highlighted that a related triazole compound induced apoptosis in cancer cell lines through the activation of caspase pathways .

- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth and increased survival rates compared to control groups .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

- Research Findings : In a study focusing on neurodegenerative diseases, compounds with similar structures were shown to protect neuronal cells from oxidative stress-induced apoptosis .

- Mechanism of Action : This effect is attributed to the modulation of signaling pathways involved in cell survival and apoptosis.

Toxicity and Safety Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent:

- Toxicological Studies : Preliminary toxicity assessments indicate low toxicity levels in vitro; however, further in vivo studies are necessary to confirm these findings .

- Regulatory Status : As of now, there are no significant regulatory concerns reported regarding this compound's safety profile.

Comparative Analysis of Biological Activities

The table below summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects | Toxicity Level |

|---|---|---|---|---|

| This compound | Moderate | Significant | Promising | Low |

| Similar Triazole Derivative | High | Moderate | Moderate | Moderate |

| Other Nitrogenous Heterocycles | Variable | High | Low | Variable |

Properties

CAS No. |

81450-48-8 |

|---|---|

Molecular Formula |

C8H7N7 |

Molecular Weight |

201.19 g/mol |

IUPAC Name |

5-methyl-3,4,6,7,10,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),2,4,7,9,11-hexaen-8-amine |

InChI |

InChI=1S/C8H7N7/c1-4-12-13-8-6-5(10-2-3-11-6)7(9)14-15(4)8/h2-3H,1H3,(H2,9,14) |

InChI Key |

ZGKWDSOUXAFBQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1N=C(C3=NC=CN=C32)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.